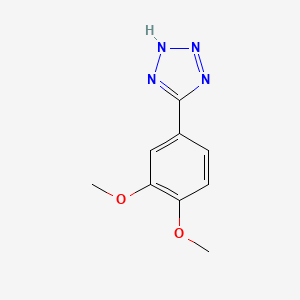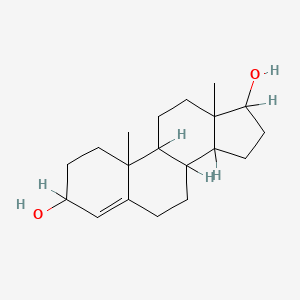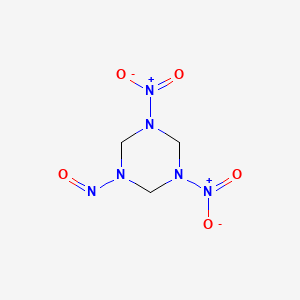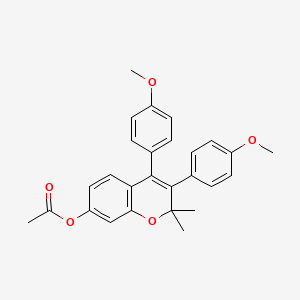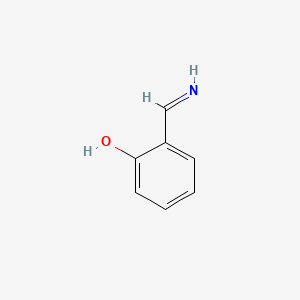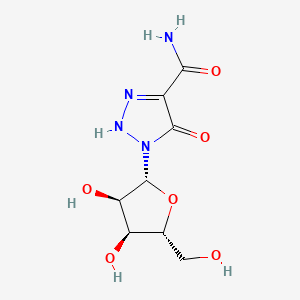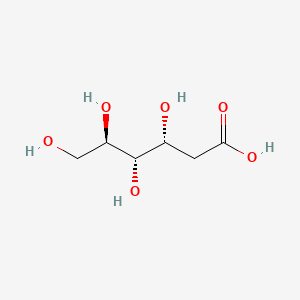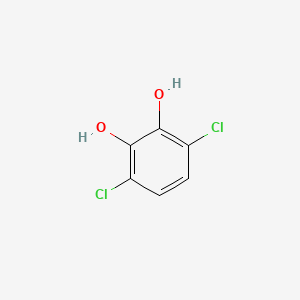
3,6-Dichlorocatechol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3,6-Dichlorocatechol is the enzyme chlorocatechol 1,2-dioxygenase . This enzyme is found in certain bacteria, such as Pseudomonas chlororaphis , and plays a crucial role in the degradation of chlorinated organic compounds.
Mode of Action
This compound acts as a substrate for the enzyme chlorocatechol 1,2-dioxygenase . The interaction between the compound and its target enzyme leads to the breakdown of the compound, which is a crucial step in the biodegradation of chlorinated organic compounds .
Biochemical Pathways
The degradation of this compound is part of a broader biochemical pathway involved in the breakdown of chlorinated organic compounds . This pathway involves several steps, including the conversion of this compound to 2-chloro-cis,cis-muconate, which is then further broken down into other compounds .
Pharmacokinetics
Based on its chemical properties, it can be inferred that it is slightly soluble in water and has a logP value of 2.56 , suggesting that it may have moderate bioavailability.
Result of Action
The action of this compound results in its breakdown and the subsequent degradation of chlorinated organic compounds . This is beneficial in environments contaminated with such compounds, as it helps in their removal and detoxification .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of specific bacteria capable of producing the target enzyme
Biochemical Analysis
Biochemical Properties
3,6-Dichlorocatechol plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It is known to interact with several enzymes, including catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. These enzymes catalyze the cleavage of the aromatic ring, leading to the formation of intermediate compounds that can be further metabolized. The interactions between this compound and these enzymes are crucial for the breakdown of chlorinated aromatic pollutants in the environment .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and detoxification processes. Additionally, it can impact cellular metabolism by affecting the activity of enzymes involved in the degradation of aromatic compounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes such as catechol 1,2-dioxygenase, leading to the activation or inhibition of these enzymes. This binding interaction is essential for the cleavage of the aromatic ring and the subsequent breakdown of the compound. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of chlorinated aromatic compounds. It interacts with enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, which catalyze the cleavage of the aromatic ring. These interactions are crucial for the breakdown of this compound into intermediate compounds that can be further metabolized. The compound’s involvement in these metabolic pathways highlights its role in the detoxification of environmental pollutants .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, and its distribution within tissues can be affected by its binding to proteins. These interactions are important for the localization and accumulation of this compound in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichlorocatechol can be synthesized through several methods. One common approach involves the chlorination of catechol (benzene-1,2-diol) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve selective chlorination at the 3 and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of catechol using chlorine gas in a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure high yield and selectivity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorocatechol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less chlorinated catechols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Dichloroquinones.
Reduction: Monochlorocatechols or catechol.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3,6-Dichlorocatechol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving dioxygenases.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
- 3,4-Dichlorocatechol
- 3,5-Dichlorocatechol
- 4,5-Dichlorocatechol
Comparison: 3,6-Dichlorocatechol is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with enzymes. Compared to other dichlorocatechols, it exhibits distinct chemical behavior and biological activity, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
3,6-dichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCABUKQCUOXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073971 | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3938-16-7 | |
| Record name | 3,6-Dichloro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediol, 3,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



